molecular formula C9H20Cl2N2O2 B2834464 2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride CAS No. 122910-82-1

2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride

Cat. No. B2834464
CAS RN: 122910-82-1
M. Wt: 259.17
InChI Key: YDDZGOAWICZXEU-UHFFFAOYSA-N
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Description

2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as M4M or Mor-Met-Mor, and it belongs to the class of morpholine-based compounds. The aim of

Scientific Research Applications

Synthesis and Antimicrobial Applications

An efficient synthesis route for derivatives related to "2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride" has been developed, demonstrating its utility in creating potent antimicrobials. The synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a molecule with significant antimicrobial properties, highlights the compound's role in generating new therapeutic agents. This process involves critical steps such as bromination and cyclization, yielding potent antimicrobial derivatives, including arecoline derivatives and phendimetrazine (Kumar, Sadashiva, & Rangappa, 2007).

Neurokinin-1 Receptor Antagonism

Structural modifications of morpholine derivatives have led to the discovery of potent, long-acting human neurokinin-1 (hNK-1) receptor antagonists. These modifications resulted in compounds with high affinity for hNK-1 receptors, showing promise for treating conditions related to Substance P actions, such as peripheral pain and various psychiatric disorders (Hale et al., 1998).

Ionic Liquids and Biodegradability

The synthesis of 4-benzyl-4-methylmorpholinium salts has produced a series of morpholinium ionic liquids with varying anions. These compounds have been assessed for their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability, showing moderate to low toxicity and potential as biomass solvents (Pernak et al., 2011).

Privileged Structure in Medicinal Chemistry

Morpholine is recognized as a privileged structure in medicinal chemistry, with its inclusion in numerous approved and experimental drugs. It serves as a flexible and beneficial scaffold for developing new therapeutics due to its favorable physicochemical and biological properties. Morpholine derivatives exhibit a wide range of biological activities, highlighting its importance in drug design and development (Kourounakis, Xanthopoulos, & Tzara, 2020).

properties

IUPAC Name

2-(morpholin-4-ylmethyl)morpholine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-4-13-9(7-10-1)8-11-2-5-12-6-3-11;;/h9-10H,1-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDZGOAWICZXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride

Synthesis routes and methods

Procedure details

By the use of 2-chloromethyl-4-benzylmorpholine and morpholine, the reaction is similarly carried out as Reference example 2 to give 2-(morpholinomethyl)morpholine dihydrochloride as white crystals, melting at 297°-299° C. with decompostion.
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